molecular formula C16H16N4O5 B010190 Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)- CAS No. 103876-52-4

Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-

Cat. No. B010190
M. Wt: 344.32 g/mol
InChI Key: OBYHKCCKNQZEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-, commonly known as Compound X, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

Compound X exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and survival. Compound X also inhibits the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.

Biochemical And Physiological Effects

Compound X has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. Compound X also has neuroprotective effects and has been shown to protect against oxidative stress and excitotoxicity.

Advantages And Limitations For Lab Experiments

One advantage of using Compound X in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, one limitation is that it may not accurately reflect the effects of natural compounds in vivo.

Future Directions

There are many potential future directions for the study of Compound X. One direction is the development of new drugs based on its chemical structure. Another direction is the study of its effects on other diseases, such as neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of Compound X and its potential applications in various fields.
Conclusion:
In conclusion, Compound X is a synthetic compound with potential applications in various fields, including cancer research, drug discovery, and neuroscience. Its synthesis method involves a multi-step process, and it exerts its effects through the inhibition of various enzymes and signaling pathways. Compound X has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are many potential future directions for the study of Compound X, and further research is needed to fully understand its potential applications.

Synthesis Methods

Compound X is synthesized through a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 2H-1-benzopyran-7-carboxylic acid with thionyl chloride to form 2H-1-benzopyran-7-yl chloride. The resulting compound is then reacted with sodium azide to form 2H-1-benzopyran-7-yl azide. The final step involves the reaction of 2H-1-benzopyran-7-yl azide with 2-oxo-3-(1H-tetrazol-5-yl)propanoic acid in the presence of triethylamine to form Compound X.

Scientific Research Applications

Compound X has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, Compound X has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, Compound X has been used as a lead compound for the development of new drugs. In neuroscience, Compound X has been studied for its potential as a neuroprotective agent.

properties

CAS RN

103876-52-4

Product Name

Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-

Molecular Formula

C16H16N4O5

Molecular Weight

344.32 g/mol

IUPAC Name

6-[2-oxo-3-(2H-tetrazol-5-yl)chromen-7-yl]oxyhexanoic acid

InChI

InChI=1S/C16H16N4O5/c21-14(22)4-2-1-3-7-24-11-6-5-10-8-12(15-17-19-20-18-15)16(23)25-13(10)9-11/h5-6,8-9H,1-4,7H2,(H,21,22)(H,17,18,19,20)

InChI Key

OBYHKCCKNQZEEQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1OCCCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3

Canonical SMILES

C1=CC2=C(C=C1OCCCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3

Other CAS RN

103876-52-4

synonyms

6-((2-Oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)hexanoic acid

Origin of Product

United States

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